3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Overview
Description
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is a flavonoid compound known for its significant antioxidant properties. It is a naturally occurring compound found in various fruits and vegetables. This compound is of great interest due to its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 3,4,5-trihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone .
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and extraction from natural sources. The extraction method involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification processes such as crystallization .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Shares structural similarities and exhibits strong antioxidant effects.
Uniqueness: 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity and distinct biological effects compared to other flavonoids .
Biological Activity
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one, commonly known as Tricetin, is a flavonoid compound with notable biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Tricetin belongs to the class of flavonoids and is characterized by the following chemical structure:
- Molecular Formula : C15H12O8
- Molecular Weight : 304.25 g/mol
The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity .
Antioxidant Activity
Tricetin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. Research indicates that flavonoids like Tricetin can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Studies have shown that Tricetin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .
Anticancer Properties
Tricetin has demonstrated potential anticancer effects across various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic proteins. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Inhibition of the PI3K/Akt pathway leading to reduced cell proliferation and increased apoptosis .
Neuroprotective Effects
Research suggests that Tricetin may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative diseases like Alzheimer's. It enhances neurotrophic factor signaling pathways, which are crucial for neuronal survival and function .
Study 1: Antioxidant Properties
In a study assessing the antioxidant capacity of various flavonoids, Tricetin was found to have a higher radical scavenging ability compared to other compounds like quercetin. The results indicated an IC50 value of 25 µg/mL for Tricetin in DPPH radical scavenging assays .
Study 2: Anticancer Activity
A recent study evaluated the effects of Tricetin on MCF-7 breast cancer cells. The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours, primarily through apoptosis induction as confirmed by flow cytometry analysis .
Summary Table of Biological Activities
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347411 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
557792-97-9, 27200-12-0 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.